molecular formula C20H20N8O B5576879 1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole

1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole

Cat. No.: B5576879
M. Wt: 388.4 g/mol
InChI Key: LSLCRLBGCMCPCH-UHFFFAOYSA-N
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Description

1-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.17600729 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • H1-Antihistaminic Agents :A study by Iemura et al. (1986) synthesized a series of benzimidazole derivatives with piperazinyl groups that exhibited H1-antihistaminic activity. They discovered that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus played an important role for potent antihistaminic activity.

  • Anticancer Activity :

    • A 2021 study by Çiftçi et al. focused on novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety for their anticancer activities against lung adenocarcinoma and rat glioma cell lines.
    • Refaat (2011) synthesized derivatives of pyrido[1,2-a]benzimidazoles for potential anticancer applications, finding that all tested compounds exhibited antitumor activity against human breast adenocarcinoma cell line.
  • Antibacterial Agents :A study by Tucker et al. (1998) explored piperazinyl oxazolidinones, including derivatives of benzimidazole, as novel synthetic antibacterial agents. They were found to be effective against gram-positive pathogens and showed in vivo potency comparable to existing antibiotics.

  • Antitubercular Activity :

    • In 2014, Reddy et al. synthesized benzofuran and benzo[d]isothiazole derivatives with piperazine groups for inhibiting Mycobacterium tuberculosis DNA GyrB.
    • Another study by Jeankumar et al. (2013) also focused on compounds with potential antitubercular activity, including thiazole-aminopiperidine hybrid analogues.

Future Directions

The future research directions could involve further exploration of the biological activities of this compound, optimization of its synthesis, and investigation of its mechanism of action. Additionally, its safety profile and potential side effects should be thoroughly evaluated .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(13-27-15-23-16-4-1-2-5-17(16)27)26-10-8-25(9-11-26)18-12-19(22-14-21-18)28-7-3-6-24-28/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLCRLBGCMCPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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